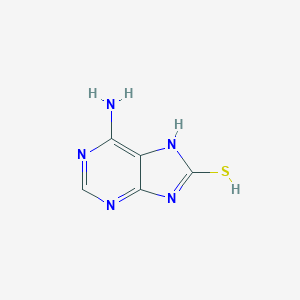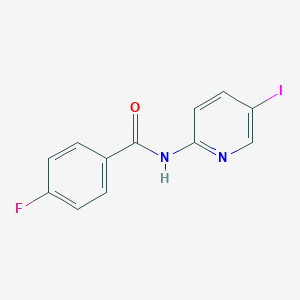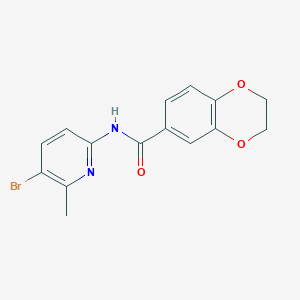
6-Amino-9H-purine-8-thiol
Overview
Description
6-Amino-9H-purine-8-thiol, also known as 6-amino-1,7-dihydro-8H-purine-8-thione, is a chemical compound with the molecular formula C5H5N5S . It is a derivative of purine, a nitrogen-containing heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It has an amino group at the 6th position and a thiol group at the 9th position .Physical And Chemical Properties Analysis
This compound has a molar mass of 167.19 g/mol . It has a density of 1.72 g/cm³, a boiling point of 395.1°C at 760 mmHg, and a refractive index of 1.837 . Its vapor pressure is 1.88E-06 mmHg at 25°C .Scientific Research Applications
Corrosion Inhibition
6-Amino-9H-purine-8-thiol, as part of the purine compound family, has been evaluated for its role in corrosion inhibition. Studies on purine compounds like adenine and 2-amino-6-thiol-9H-purine show their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations reveal that these compounds, including this compound, adsorb onto metal surfaces, offering potential as efficient corrosion inhibitors (Yan et al., 2013).
Synthesis of Derivatives
Research has been conducted on synthesizing novel derivatives of this compound. The synthesis of 2-amino-9-alkoxyalkylpurine derivatives, involving sulfur-containing substituents at various positions of the purine cycle, demonstrates the compound's utility in creating structurally diverse molecules. These derivatives are confirmed by spectroscopic data and X-ray diffraction analysis (Ikaunieks et al., 2006).
Biological Activity and Drug Development
This compound and its derivatives have been explored for their biological activities. For instance, thiopurine derivatives are known for their antiviral and antitumor properties, such as acyclovir and vidarabine. The purine nucleus in these compounds is instrumental in developing protein kinase inhibitors and affects the synthesis and function of enzymes and nucleic acids (Lorente-Macías et al., 2018).
Antithyroid Activity
Studies on 6-alkylsulfanyl-9H-purines, a category including this compound, reveal significant antithyroid activity. These compounds form charge transfer complexes with iodine and have been assessed for their potential as less toxic alternatives for thyroid treatment (Ismat et al., 2011).
Study of Hydrogen Bond Pairing
6-Amino-8-purinethiol has been used to study hydrogen-bonded pairing between nucleic acid bases at electrochemical interfaces. This research provides insights into the acid-base equilibrium and orientation of adenine moieties, impacting the understanding of DNA and RNA structure and function (Sato et al., 2004).
Synthesis of Cyclic Multinuclear Complexes
Research on the synthesis of cyclic multinuclear complexes using this compound has been conducted. These complexes, formed through self-assembly, demonstrate the compound's versatility in forming structurally complex and potentially biologically active molecules (Yamanari et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
6-Amino-9H-purine-8-thiol, also known as Meradine, primarily targets the protein folding environment in mitochondria . It is a purine-based inhibitor of the molecular chaperone Heat Shock Protein-90 (Hsp90) and its mitochondrial homolog, TRAP1 . These proteins play crucial roles in maintaining cellular homeostasis by assisting in the correct folding of other proteins and preventing their aggregation .
Mode of Action
Meradine interacts with its targets, leading to changes in cellular processes. It binds to ADP-Hsp90, Hsp90 co-chaperone complex, or TRAP1, involving hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions with the surrounding amino acids in the active site . This binding disrupts the normal functioning of these chaperones, leading to alterations in protein folding and stability .
Biochemical Pathways
The disruption of Hsp90 and TRAP1 affects multiple biochemical pathways. In leukemic cells treated with 6-Amino-SPD, increased expression of caspase 3 and cytochrome c genes was observed, indicating involvement of the intrinsic mitochondrial pathway in the induction of apoptosis . Additionally, both derivatives exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway .
Result of Action
The molecular and cellular effects of Meradine’s action include the induction of apoptosis and disruption of mitochondrial function . The compound leads to the dissipation of mitochondrial membrane potential, inhibition of oxidative phosphorylation, and reduction of ATP production, resulting in apoptosis and tumor cell killing .
properties
IUPAC Name |
6-amino-7,9-dihydropurine-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOFCPOXNYVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224478 | |
| Record name | Meradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7390-62-7 | |
| Record name | 6-Amino-7,9-dihydro-8H-purine-8-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7390-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,7-dihydro-8H-purine-8-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary area of research regarding Meradine?
A: The research primarily investigates Meradine's potential therapeutic benefits in mitigating the harmful effects of radiation exposure. Studies have focused on its ability to improve survival rates and normalize biochemical processes in irradiated animals. [, , ]
Q2: What specific effects has Meradine demonstrated in irradiated animals?
A: In studies using rat models, Meradine administration has been linked to increased survival rates following exposure to radiation. [] Additionally, it has shown the ability to normalize catecholamine metabolism in the hypothalamus of irradiated rats, potentially indicating a restorative effect on neurochemical balance. [, ]
Q3: When is Meradine most effective in the context of radiation exposure?
A: Research suggests that Meradine's therapeutic effect is most pronounced when administered during the period of clinical recovery, approximately one month after irradiation. [] This suggests that it may play a role in supporting the body's natural repair and recovery mechanisms following radiation-induced damage.
Q4: What mechanisms are proposed for Meradine's observed effects?
A: While the exact mechanisms are still being investigated, researchers propose that Meradine may enhance the regeneration and compensation of tissues damaged by radiation. [] By bolstering these processes, Meradine could potentially reduce the long-term, irreversible damage caused by radiation exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505539.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B505545.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloronicotinamide](/img/structure/B505546.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B505547.png)
![2-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B505549.png)
![2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B505550.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B505553.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-chlorobenzamide](/img/structure/B505555.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide](/img/structure/B505558.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505559.png)
![3,5-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505560.png)